REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([NH:9][C:10]2[S:14]C=NC=2C(O)=O)[CH:5]=[C:6]([F:8])[CH:7]=1.CC1N=C(N)C=CC=1.FC1C=C(N)C=C(F)C=1>>[F:1][C:2]1[CH:3]=[C:4]([N:9]=[C:10]=[S:14])[CH:5]=[C:6]([F:8])[CH:7]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=C(C1)F)NC1=C(N=CS1)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC=CC(=N1)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=C(C1)F)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC(=CC(=C1)N=C=S)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |